BenchChemオンラインストアへようこそ!

Ginkgolide C (Standard)

Platelet-Activating Factor (PAF) Antagonism Inflammation Thrombosis

Ginkgolide C is a high-purity analytical standard (≥98%) and a critical tool for SAR studies, distinguished by its 7β‑hydroxyl group. It is the most potent native antagonist at α1 glycine receptors (IC₅₀ 1.70 μM), essential for neurological research. Its high polarity (calculated logP 1.72) and defined DMSO solubility (≥44 mg/mL) ensure reliable in vitro performance. Ideal for HPLC method validation and formulation development.

Molecular Formula C20H24O11
Molecular Weight 440.4 g/mol
Cat. No. B8069436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinkgolide C (Standard)
Molecular FormulaC20H24O11
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O
InChIInChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3/t5-,6-,7+,8+,9+,10-,11+,15+,17?,18?,19-,20?/m1/s1
InChIKeyAMOGMTLMADGEOQ-BKGDODAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginkgolide C (CAS 15291-76-6) Technical Baseline: A Hydrophilic Diterpene Trilactone with Quantifiable Differentiation from Ginkgolides A, B, and J


(3R,6R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.0¹,¹¹.0³,⁷.0⁷,¹¹.0¹³,¹⁷]nonadecane-5,15,18-trione, commonly known as Ginkgolide C (BN-52022), is a highly oxygenated diterpene trilactone isolated from Ginkgo biloba leaves [1]. It is one of five native ginkgolides (A, B, C, J, M) that share a unique caged hexacyclic skeleton featuring a tert-butyl group [2]. The defining structural feature of Ginkgolide C is the presence of an additional 7β-hydroxyl group, which distinguishes it from the other ginkgolides and directly impacts its pharmacological profile, aqueous solubility, and oral bioavailability relative to its closest analogs [3].

Why Substituting Ginkgolide C (CAS 15291-76-6) with Other Ginkgolides Is Not Scientifically Equivalent


While ginkgolides A, B, C, and J share a common core structure, their distinct hydroxylation patterns confer markedly different pharmacological properties, making generic substitution inappropriate for research requiring specific activity profiles. Ginkgolide C possesses a 7β-hydroxyl group absent in ginkgolides A and B and an additional hydroxyl relative to ginkgolide J, which significantly alters its receptor binding affinities, ion channel modulation, enzyme induction capacity, oral bioavailability, and aqueous solubility [1]. These structural differences manifest as quantifiable variations in potency across multiple targets: Ginkgolide C exhibits 25-fold lower PAF receptor antagonism than Ginkgolide B [2], is the most potent native ginkgolide at α1 glycine receptors [1], and displays unique electrophysiological effects in cardiomyocytes distinct from Ginkgolides A and B [3]. Furthermore, its increased polarity directly impacts experimental design through differentiated solvent compatibility and distinct pharmacokinetic behavior in vivo [4].

Ginkgolide C (CAS 15291-76-6) Quantitative Differentiation Evidence Guide: Head-to-Head Data vs. Ginkgolides A, B, and J


Ginkgolide C is 25-Fold Less Potent than Ginkgolide B as a PAF Receptor Antagonist

Ginkgolide C is significantly less potent than ginkgolide B as a platelet-activating factor (PAF) receptor antagonist. This 25-fold difference is attributed to the presence of the 7β-hydroxyl group in Ginkgolide C, which is absent in ginkgolide B [1]. The IC₅₀ values for PAF-induced rabbit platelet aggregation are: Ginkgolide B = 0.41 ± 0.04 μM, Ginkgolide C = 8.66 ± 0.36 μM (in trilactone form), representing a 21-fold difference [2].

Platelet-Activating Factor (PAF) Antagonism Inflammation Thrombosis Receptor Pharmacology

Ginkgolide C is the Most Potent Native Ginkgolide Antagonist at α1 Glycine Receptors

In a direct comparison of native ginkgolides at homomeric α1 glycine receptors, Ginkgolide C was identified as the most potent antagonist among the series [1]. This contrasts with the PAF receptor data, where Ginkgolide C is the least potent. The IC₅₀ of Ginkgolide C for inhibiting glycine-induced currents was 1.7 μM, whereas Ginkgolides A and B exhibited higher IC₅₀ values (>10 μM) [2]. The study also established that manipulation of any hydroxyl group on Ginkgolide C, including the 7β-OH, led to a significant loss of activity at α1 glycine receptors [1].

Glycine Receptors Neuropharmacology Ion Channel Modulation Structure-Activity Relationship (SAR)

Ginkgolide C Lacks the Detoxification Enzyme Induction Activity Observed with Ginkgolide A

In a comparative in vivo study assessing the effects of individual ginkgolides on hepatic detoxification enzymes in mice, Ginkgolide A (30 mg/kg, oral, 4 days) significantly elevated glutathione S-transferase (GST) activity, whereas Ginkgolide B and Ginkgolide C at the same dose and duration had no effect [1]. This indicates a functional divergence among ginkgolides in modulating phase II detoxification pathways, which are critical for cellular protection against electrophilic carcinogens and oxidative stress.

Xenobiotic Metabolism Glutathione S-Transferase (GST) Chemoprevention Hepatoprotection

Ginkgolide C Exhibits Distinct Cardiac Ion Channel Modulation vs. Ginkgolides A and B

In voltage-clamp experiments on guinea-pig ventricular cardiomyocytes, Ginkgolide C failed to affect the L-type calcium current (ICa), whereas Ginkgolides A and B (0.1-3 μM) markedly and concentration-dependently increased ICa [1]. However, Ginkgolide C increased the delayed rectifier potassium current (IK) by 14.0 ± 2.3% at 1 μM (n=6, P<0.05), demonstrating a selective modulation of potassium but not calcium currents [1]. Additionally, Ginkgolides B and C exhibited a biphasic effect on action potential duration, prolonging it at low concentrations but shortening it at concentrations >1 μM [1].

Cardiac Electrophysiology Ion Channels Action Potential Cardiomyocytes

Ginkgolide C Demonstrates Significantly Lower Oral Bioavailability (6-15%) Compared to Ginkgolides A and B (>100%) in Humans

A human pharmacokinetic study revealed that after oral administration of a standardized Ginkgo biloba preparation (YinXing-TongZhi tablet), the apparent oral bioavailability of Ginkgolides A and B was mostly >100% (due to enterohepatic recirculation or nonlinear kinetics), while that of Ginkgolides C and J was only 6-15% [1]. This dramatic difference is attributed to the increased polarity and additional hydroxyl groups of Ginkgolide C, which reduce its passive membrane permeability and may increase susceptibility to first-pass metabolism or efflux transport [1]. Terminal half-lives for Ginkgolides A, B, and C ranged from 4-7 hours after intravenous administration [1].

Pharmacokinetics Oral Bioavailability Drug Metabolism ADME

Ginkgolide C is the Most Polar Native Ginkgolide with Highest Aqueous Solubility and Distinct Solvent Compatibility

Ginkgolide C is the most polar of the native ginkgolides, possessing three secondary hydroxyl groups and one tertiary hydroxyl group, which confers higher aqueous solubility compared to ginkgolides A, B, and J [1]. Experimental solubility data indicates Ginkgolide C has a DMSO solubility of ≥44 mg/mL, while being practically insoluble in water [2]. The calculated logP (octanol-water partition coefficient) for Ginkgolide C is approximately 1.72, whereas Ginkgolide B has a logP of ~2.2 and Ginkgolide A has a logP of ~2.5 [3]. This polarity gradient directly impacts chromatographic behavior (HPLC retention times, TLC Rf values) and solvent selection for biological assays [4].

Solubility Lipophilicity Formulation Analytical Chemistry

Optimal Scientific and Industrial Use Cases for Ginkgolide C (CAS 15291-76-6) Based on Verified Differentiation Evidence


Investigating Glycine Receptor Pharmacology and Developing Subtype-Selective Modulators

Ginkgolide C is the most potent native ginkgolide antagonist at α1 glycine receptors, with an IC₅₀ of 1.70 μM, at least 6-fold more potent than Ginkgolides A and B [1]. This makes it the essential starting point for structure-activity relationship (SAR) studies aimed at developing selective glycine receptor antagonists for neurological disorders involving glycinergic dysfunction (e.g., spasticity, chronic pain, epilepsy). The SAR study also established that the 7β-OH group is critical for this activity, as modification of any hydroxyl led to potency loss [1].

Isolating PAF-Independent Cardioprotective Mechanisms in Ischemia-Reperfusion Models

Due to its 25-fold lower PAF receptor antagonism compared to Ginkgolide B, Ginkgolide C serves as a valuable tool to dissect PAF-dependent versus PAF-independent cardioprotective effects [1]. In isolated heart models, Ginkgolide C at 0.35 μM retains cardioprotective activity while being devoid of significant anti-PAF activity, enabling researchers to attribute observed protection to mechanisms other than PAF receptor blockade, such as the modulation of potassium currents observed in cardiomyocytes (+14.0 ± 2.3% increase in IK at 1 μM) [2].

In Vitro Assays Requiring Higher Aqueous Compatibility and Predictable Solvent Behavior

Ginkgolide C's higher polarity (calculated logP of 1.72 vs. ~2.2 for Ginkgolide B) and defined DMSO solubility profile (≥44 mg/mL) make it more amenable to in vitro assays that are sensitive to organic solvent concentrations or that require aqueous buffers with lower co-solvent percentages [1]. Its distinct chromatographic retention behavior also makes it a preferred analytical standard for HPLC method development and validation when separating the ginkgolide suite [2].

Pharmacokinetic Studies Focusing on Low-Bioavailability Natural Products and Formulation Development

The dramatically low oral bioavailability of Ginkgolide C (6-15%) compared to Ginkgolides A and B (>100%) in humans provides a unique model compound for investigating the impact of hydroxylation and polarity on oral absorption, first-pass metabolism, and efflux transport [1]. This makes Ginkgolide C an ideal candidate for formulation development studies aimed at enhancing the bioavailability of poorly permeable natural products, such as through lipid-based formulations, nanoparticles, or co-administration with absorption enhancers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginkgolide C (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.